6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide
Overview
Description
6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, ethoxy, and dimethoxy groups in the structure suggests that this compound may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution reactions: The ethoxy and dimethoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromine atom or the quinoline ring, potentially leading to debromination or hydrogenation products.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinecarboxylic acids, while substitution could produce various quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinolinecarboxamide derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar properties, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, could make it useful in treating diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of 6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives are known to interact with DNA, enzymes, or receptors, leading to various biological effects. The presence of bromine and methoxy groups might enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinolinecarboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Ethoxyquinoline: A compound with similar ethoxy substitution.
Uniqueness
Compared to these compounds, 6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has a unique combination of substituents that may confer distinct chemical and biological properties. The presence of both bromine and methoxy groups could enhance its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-N-(1,1-dimethoxypropan-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4/c1-5-30-17-8-6-7-15(11-17)21-13-19(18-12-16(24)9-10-20(18)26-21)22(27)25-14(2)23(28-3)29-4/h6-14,23H,5H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLKLSANTKWSGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC(C)C(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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